molecular formula C18H11ClFN3OS2 B2451102 5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 941967-76-6

5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No. B2451102
CAS RN: 941967-76-6
M. Wt: 403.87
InChI Key: SUEVBUXJKBTXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H11ClFN3OS2 and its molecular weight is 403.87. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds with structural features similar to the query chemical have been investigated for their anticancer properties. For instance, novel fluoro-substituted benzopyrans have demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, indicating the potential for development into anticancer agents (Hammam et al., 2005). Similarly, thiophene and thiazole derivatives have been synthesized and tested for in vitro cytotoxicity, showing inhibitory activity against several cancer cell lines, highlighting the utility of such compounds in anticancer drug research (Atta & Abdel‐Latif, 2021).

Antimicrobial and Antituberculosis Activity

The synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities shed light on the potential of nitrogen-containing heterocycles as antimicrobial agents. These compounds showed good or moderate activity against various microbes, underscoring their relevance in the development of new antimicrobial drugs (Bayrak et al., 2009). Furthermore, thiazole-aminopiperidine hybrids have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, indicating the importance of such compounds in combating tuberculosis (Jeankumar et al., 2013).

Fluorescent Probes and Dyes

Research on the development of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols highlights the application of certain chemical compounds in environmental and biological sciences for detecting specific types of molecules with high sensitivity and selectivity (Wang et al., 2012). Additionally, the synthesis of N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for efficient color-tunable fluorophores demonstrates the utility of these compounds in creating dyes with applications in materials science and bioimaging (Witalewska et al., 2019).

properties

IUPAC Name

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3OS2/c19-15-8-7-14(25-15)17(24)23(10-11-4-1-2-9-21-11)18-22-16-12(20)5-3-6-13(16)26-18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEVBUXJKBTXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

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